6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Overview
Description
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in studying the interactions of isoquinoline derivatives with biological targets, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hydroxyisoquinoline: Another brominated isoquinoline derivative with different functional groups.
2-Ethylhexyl-1h-benzo[de]isoquinoline-1,3(2h)-dione: The non-brominated parent compound.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine atoms instead of bromine.
Uniqueness
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromo-2-(2-ethylhexyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-3-5-7-13(4-2)12-22-19(23)15-9-6-8-14-17(21)11-10-16(18(14)15)20(22)24/h6,8-11,13H,3-5,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJBKCZGVYYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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